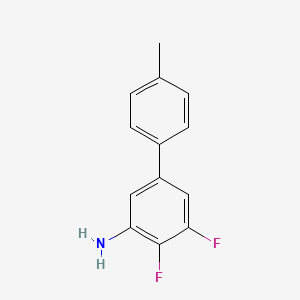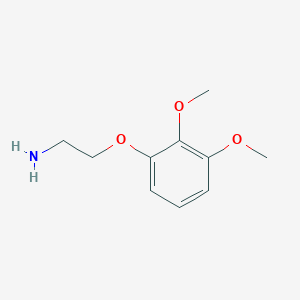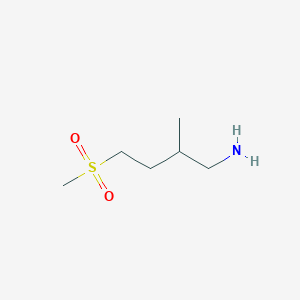
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like sodium carbonate.
Cyclopentyl Acetic Acid Formation: The cyclopentyl acetic acid moiety is synthesized through a series of reactions, often starting from cyclopentene and involving steps like hydroboration-oxidation and subsequent carboxylation.
Coupling Reaction: The protected amino group is then coupled with the cyclopentyl acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the fluorenylmethoxycarbonyl group to remove the protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Piperidine or hydrazine in an organic solvent like DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Removal of the Fmoc group, yielding the free amine.
Substitution: Formation of substituted derivatives at the carbonyl carbon.
科学的研究の応用
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive peptides.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds.
Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are typically the amino groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and elimination reactions.
類似化合物との比較
Similar Compounds
Boc-Protected Amino Acids: Similar to Fmoc-protected compounds but use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-Protected Amino Acids: Use the benzyloxycarbonyl (Cbz) group for protection.
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids with different side chains.
Uniqueness
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is unique due to its specific structure, which includes a cyclopentyl ring and an acetic acid moiety. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-[(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 |
InChIキー |
HTDIEBAPWFRHFZ-LSDHHAIUSA-N |
異性体SMILES |
C1C[C@H](C[C@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)

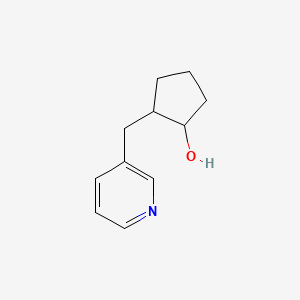

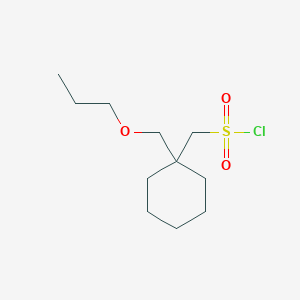

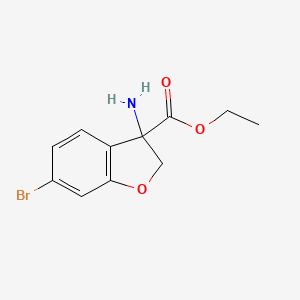
![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
